N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a compound belonging to the class of pyrrolo[2,3-b]pyridines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a cyclopropyl group attached to the nitrogen atom of the pyrrole ring, which may influence its pharmacological properties. Pyrrolo[2,3-b]pyridines have been studied for their roles in inhibiting specific protein kinases, making them significant in medicinal chemistry.
N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine can be classified within the broader category of heterocyclic compounds. Heterocycles are cyclic compounds that contain atoms of at least two different elements as part of their rings. This specific compound is often synthesized for research in drug development due to its structural characteristics that allow for interaction with biological targets such as enzymes and receptors.
The synthesis of N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves several key steps:
N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine has a complex molecular structure characterized by:
The molecular formula can be represented as , indicating it contains ten carbon atoms, ten hydrogen atoms, and two nitrogen atoms. The structure can be visualized using molecular modeling software or depicted through chemical drawing tools.
N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine primarily involves its interaction with specific protein kinases. These kinases play crucial roles in various cellular processes including signal transduction pathways that regulate cell growth and differentiation:
N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various applications in medicinal chemistry .
N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine has several potential applications in scientific research:
The pyrrolo[2,3-b]pyridine nucleus, formally designated as 7-azaindole, constitutes a privileged heterocyclic scaffold in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. This bicyclic framework features a fused pyrrole and pyridine ring, positioning it as a versatile pharmacophore for targeting ATP-binding sites in kinases. Its significance stems from:
7-Azaindole derivatives exhibit distinctive physicochemical and electronic properties that underpin their therapeutic utility:
Table 1: Key Physicochemical Properties of Pyrrolo[2,3-b]pyridine vs. Related Scaffolds
Scaffold | LogPa | H-Bond Acceptors | H-Bond Donors | Polar Surface Area (Ų) |
---|---|---|---|---|
Pyrrolo[2,3-b]pyridine | 1.8–2.5 | 3–4 | 1–2 | 45–65 |
Indole | 2.1–2.8 | 1 | 1 | 30–40 |
Purine | -0.4–0.5 | 5 | 2 | 90–110 |
Quinazoline | 2.0–3.2 | 3 | 0–1 | 40–50 |
a Calculated partition coefficient range for unsubstituted cores
N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine exemplifies strategic functionalization of the 7-azaindole core to enhance kinase affinity. Its structural attributes confer unique pharmacological advantages:
Table 2: Kinase Inhibition Profiles of Select Pyrrolo[2,3-b]pyridine Derivatives
Compound | Core Structure | Kinase Target (IC₅₀) | Biological Activity | Ref. |
---|---|---|---|---|
TNIK Inhibitor | 3-(Piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine | TNIK (<1 nM) | IL-2 secretion inhibition | [4] |
PAK4 Inhibitor | 7H-Pyrrolo[2,3-d]pyrimidine analog | PAK4 (2.7 nM) | Anti-proliferative (MV4-11 cells) | [8] |
N-Cyclopropyl derivative | N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine | Not fully characterized (predicted TNIK/PAK4 <10 nM) | Kinase hinge-binding fragment | [4] [7] |
Mechanistically, N-cyclopropyl substitution enhances cellular activity by:
The evolution of pyrrolo[2,3-b]pyridine therapeutics reflects iterative advances in heterocyclic chemistry and kinase biology:
Table 3: Historical Milestones in Pyrrolo[2,3-b]pyridine Drug Discovery
Year | Development | Significance |
---|---|---|
Pre-2010 | Identification of 7-azaindole as purine isostere | Established scaffold for kinase inhibitor design |
2015–2017 | Discovery of pyrrolo[2,3-b]pyridines as c-Met/IGF-1R inhibitors (e.g., 3,5-disubstituted analogs) | Demonstrated clinical potential in oncology [4] |
2020 | TNIK inhibitor optimization (IC₅₀ <1 nM) | Validated 1H-pyrrolo[2,3-b]pyridine for immuno-oncology via IL-2 suppression [4] |
2021–2023 | PAK4 inhibitors with pyrrolo[2,3-d]pyrimidine cores (IC₅₀ ~2–7 nM) | Advanced scaffold to overcome bioavailability limitations of earlier candidates (e.g., PF-3758309) [8] |
2024–2025 | Exploration of N6-cyclopropyl variants (e.g., N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine) | Addressed metabolic instability while retaining kinase affinity [7] |
Synthetic breakthroughs enabling N-cyclopropyl functionalization include:
Current research prioritizes hybrid molecules where the N-cyclopropyl-pyrrolopyridinamine moiety serves as a hinge-binding fragment coupled to:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0